molecular formula C12H14O B1352595 1-Phenylcyclopentanecarbaldehyde CAS No. 21573-69-3

1-Phenylcyclopentanecarbaldehyde

Cat. No.: B1352595
CAS No.: 21573-69-3
M. Wt: 174.24 g/mol
InChI Key: KZCVVVIPPHGCOH-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanecarbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclopentane ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentanecarbaldehyde can be synthesized through several methods:

    Oxidation of Alcohols: One common method involves the oxidation of 1-phenylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopentane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylcyclopentanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-phenylcyclopentanecarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group can yield 1-phenylcyclopentanol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: 1-Phenylcyclopentanecarboxylic acid.

    Reduction: 1-Phenylcyclopentanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenylcyclopentanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a model compound in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

1-Phenylcyclopentanecarbaldehyde can be compared with other similar compounds such as:

    1-Phenylcyclopentanecarboxylic Acid: This compound is the oxidized form of this compound and shares similar structural features but differs in its chemical reactivity.

    1-Phenylcyclopentanol: The reduced form of this compound, which has different physical and chemical properties due to the presence of a hydroxyl group instead of an aldehyde group.

Uniqueness: The unique combination of a cyclopentane ring with a phenyl group and an aldehyde functional group makes this compound a versatile compound with distinct reactivity and applications.

Comparison with Similar Compounds

  • 1-Phenylcyclopentanecarboxylic Acid
  • 1-Phenylcyclopentanol
  • 1-Phenylcyclopentane

Properties

IUPAC Name

1-phenylcyclopentane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCVVVIPPHGCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454967
Record name 1-phenylcyclopentanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-69-3
Record name 1-phenylcyclopentanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (1-Phenyl-cyclopentyl)-methanol (1.0 g, 5.7 mmol) in DCM (20 mL) was added Dess-Martin Periodine (6.8 mmol, 1.2 eq) and sodium bicarbonate (6.8 mmol, 1.2 eq) at 0° C. The reaction mixture stirred at this temperature for 2 h and allowed to warm up slowly to room temperature. After completion of the reaction, the mixture was poured into water (50 mL) and extracted with DCM (50 mL). The organic mixture was then dried over sodium sulfate and concentrated under reduced pressure to give 1-Phenyl-cyclopentanecarbaldehyde (812 mg) which was immediately used to synthesize title compound (14 mg) from Intermediate B (20 mg, 0.025 mmol) following general procedures D and B. LC-MS (m/z): 923.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.8 mmol
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reactant
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6.8 mmol
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reactant
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20 mL
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solvent
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Quantity
50 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In starting the procedure, to a 250 ml (3-necked, round bottom) flask equipped with a nitrogen inlet tube, a rubber septum and a magnetic stirrer is added 100 ml tetrahydrofuran solution of 5.64 g (0.04 mole) of 2, benzyl-4,4,6-tetramethyl- 4,5-dihydro-1,3-oxazine. The mixture is cooled to -78° C and 0.044 mole of normal butyllithium disssolved in hexane is slowly added.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
5.64 g
Type
reactant
Reaction Step One
[Compound]
Name
benzyl-4,4,6-tetramethyl- 4,5-dihydro-1,3-oxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.044 mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-phenyl-1-cyclopentanecarbonitrile (7.0 g, 41 mmol) in n-heptane (100 ml) cooled to -30° C. was dropwise added a 1M solution of diisobutylaluminium hydride in n-heptane (82 ml, 82 mmol). The mixture was stirred at -30° C. for 1 h and at 0° C. for 1 h. The mixture was diluted with diethylether (100 ml) and silica gel (60 g) was carefully added keeping the temperature below -30° C. The mixture was then allowed to warm to room temperature and then stirred for 20 h. After filtration the filtrate was washed with water (2×100 ml) and dried (MgSO4). The solvent was evaporated in vacuo to give 3.45 g of the crude 1-phenyl-1-cyclopentanecarboxaldehyde.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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82 mL
Type
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Reaction Step Two
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100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylcyclopentanecarbaldehyde
Reactant of Route 2
1-Phenylcyclopentanecarbaldehyde
Reactant of Route 3
1-Phenylcyclopentanecarbaldehyde
Reactant of Route 4
1-Phenylcyclopentanecarbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Phenylcyclopentanecarbaldehyde
Reactant of Route 6
1-Phenylcyclopentanecarbaldehyde
Customer
Q & A

Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of this compound from the epoxide compared to the diols and fluorohydrin?

A1: The research suggests that the formation of this compound from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming this compound. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.

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